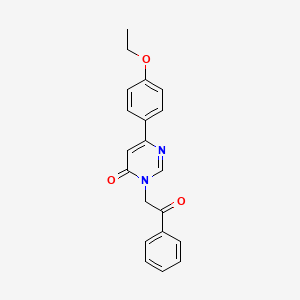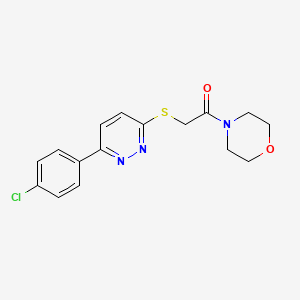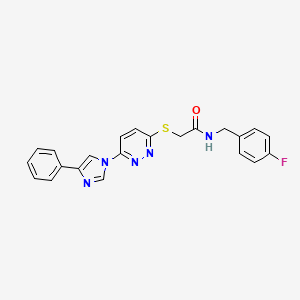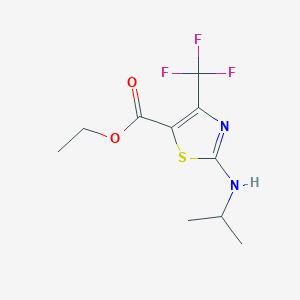![molecular formula C17H17N3O B2780679 2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 331739-50-5](/img/structure/B2780679.png)
2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one” is a chemical compound. It’s also known as Pinoxaden . It’s a herbicide used for post-emergence control of annual grass weeds in some cereal crops .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its chemical formula C₂₃H₃₂N₂O₄ . It has a molecular mass of 400.51 . The International Chemical Identifier (InChI) is InChI=1S/C23H32N2O4/c1-7-16-13-15 (3)14-17 (8-2)18 (16)19-20 (26)24-9-11-28-12-10-25 (24)21 (19)29-22 (27)23 (4,5)6/h13-14H,7-12H2,1-6H3 .Applications De Recherche Scientifique
Synthesis and Antitubercular Activity
- Antitubercular Activity : A study by Pandit and Dodiya (2012) detailed the synthesis and evaluation of novel pyrazole–quinazolinone hybrid analogs for their antitubercular activity. Compounds exhibited significant inhibition against Mycobacterium tuberculosis, showcasing the potential of these derivatives as antitubercular agents (Pandit & Dodiya, 2012).
Structural Characterization and Molecular Interactions
- Molecular Structure and Hydrogen Bonding : Cruz et al. (2006) reported on the structural analysis of 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones, highlighting the importance of hydrogen bonding and π-π stacking interactions in determining the molecular and crystalline structure of these compounds (Cruz et al., 2006).
Antimicrobial and Anticancer Activities
Antimycobacterial Activity : Quiroga et al. (2014) synthesized benzopyrazolo[3,4-b]quinolindiones and evaluated their antimycobacterial activity against several Mycobacterium spp., identifying compounds with potent activity, underscoring the therapeutic potential of these derivatives in treating mycobacterial infections (Quiroga et al., 2014).
Antiproliferative Agents and Kinase Inhibition : Mohareb et al. (2017) explored the synthesis of pyrazolo[5,1-b]quinazoline-2-carboxylate and its thiazole derivatives, assessing their antiproliferative activity and inhibition of Pim-1 kinase, highlighting their potential as anticancer agents (Mohareb, Abdo, & Wardakhan, 2017).
Antioxidant and Anti-inflammatory Activities
- Evaluation as Antioxidant and Anti-inflammatory Agents : Mahajan et al. (2016) synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives and evaluated them for antioxidant and anti-inflammatory activities. Some compounds exhibited promising activities, suggesting the potential of these derivatives in developing new therapeutic agents (Mahajan et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-3-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-15(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)17(21)20(16)19-11/h2-4,7-8,19H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCDWWRANUMHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=C(CCCC3)C(=O)N2N1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2780598.png)


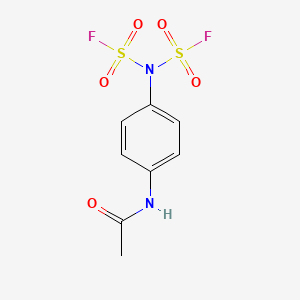

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2780604.png)
